molecular formula C13H17NO B13990250 Cyclohexanone,2-[2-(4-pyridinyl)ethyl]- CAS No. 28487-17-4

Cyclohexanone,2-[2-(4-pyridinyl)ethyl]-

Cat. No.: B13990250
CAS No.: 28487-17-4
M. Wt: 203.28 g/mol
InChI Key: ZFJZMLITADDWGG-UHFFFAOYSA-N
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Description

Cyclohexanone,2-[2-(4-pyridinyl)ethyl]-, with the molecular formula C13H17NO, is a chemical compound of interest in scientific research . While specific biological data for this compound is not widely published in the available literature, its structural features are reminiscent of other heteroaromatic compounds investigated for their potential in medicinal chemistry. For instance, research on related pyridin-2(1H)-one scaffolds has shown that such structures can exhibit potent analgesic properties, specifically in inhibiting cutaneous mechanical allodynia in rodent pain models . This suggests that Cyclohexanone,2-[2-(4-pyridinyl)ethyl]- may serve as a valuable intermediate or building block in structure-activity relationship (SAR) studies aimed at developing new pharmacological tools for pain research and understanding neurological pathways. Researchers may utilize this compound to explore novel therapeutical approaches, given the ongoing need for effective agents with fewer side effects than current treatments . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

28487-17-4

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-(2-pyridin-4-ylethyl)cyclohexan-1-one

InChI

InChI=1S/C13H17NO/c15-13-4-2-1-3-12(13)6-5-11-7-9-14-10-8-11/h7-10,12H,1-6H2

InChI Key

ZFJZMLITADDWGG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)CCC2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Michael Addition and Aldol Condensation Approach

A patented method describes the synthesis of 2-(2-substituted ethyl) cyclohexanones via a sequence starting from Michael addition of propenal to a suitable precursor, followed by intramolecular Aldol condensation to form a spirocyclic intermediate. This intermediate undergoes dehydration, hydrogenation, and acid-catalyzed ring-opening to yield the target 2-substituted cyclohexanone compound. The process involves:

  • Michael reaction of propenal with an acetyl-gamma-butyrolactone derivative under organic or inorganic base catalysis.
  • Formation of a spirocyclic diketone intermediate.
  • Dehydration to conjugated ketenes.
  • Catalytic hydrogenation to reduce the ketene.
  • Mineral acid-mediated lactone ring cleavage to produce the 2-(2-substituted ethyl) cyclohexanone target.

This method is notable for its use of lipoic acid or lipoamide as starting materials and provides a controlled route to the cyclohexanone derivative with substitution at the 2-position.

Cycloaddition and Silyl Enol Ether Hydrolysis Route

Another synthetic route involves a cycloaddition reaction between vinyl derivatives and 2-trialkylsilyloxybutadiene to form silyl enol ethers, which upon hydrolysis yield cyclohexanone derivatives. Key steps include:

  • Cycloaddition at elevated temperatures (50–200°C, preferably 100–150°C) in inert solvents such as xylene under nitrogen atmosphere.
  • Use of excess 2-trialkylsilyloxybutadiene to drive the reaction.
  • Hydrolysis of the silyl enol ether intermediate with aqueous mineral acid at ambient to moderately elevated temperatures (20–100°C).

Subsequent transformations can include reductions with lithium tri-sec-butylborohydride at low temperatures (-60°C), and reactions with diisobutylaluminium hydride followed by acid hydrolysis to yield functionalized cyclohexanone derivatives with high stereochemical control.

Functionalization via Organometallic and Hydride Reductions

The cyclohexanone core can be further functionalized by:

  • Reduction of nitrile-containing intermediates with lithium tri-sec-butylborohydride to afford amines or related functionalities.
  • Sequential treatment with diisobutylaluminium hydride and aqueous acid to convert intermediates into aldehydes or alcohols.
  • Use of strong bases such as potassium tert-butoxide in tetrahydrofuran at low temperatures (-5°C to 0°C) for alkylation steps.

Specific Preparation of Cyclohexanone, 2-[2-(4-pyridinyl)ethyl]-

While direct literature specifically naming "Cyclohexanone, 2-[2-(4-pyridinyl)ethyl]-" is limited, the following inferred synthetic route is supported by related cyclohexanone and pyridinyl chemistry:

This approach aligns with the general strategies outlined in patents and research articles on 2-substituted cyclohexanones and pyridinyl derivatives.

Data Table: Summary of Key Preparation Methods

Methodology Key Reagents/Conditions Temperature (°C) Yield (%) Notes Source
Michael Addition + Aldol Condensation Propenal, acetyl-gamma-butyrolactone, organic base Ambient to reflux Not specified Multi-step, uses lipoic acid/lipoamide
Cycloaddition + Silyl Enol Ether Hydrolysis Vinyl derivative, 2-trialkylsilyloxybutadiene, mineral acid 50–150 (cycloaddition), 20–100 (hydrolysis) Not specified High stereochemical control, inert atmosphere
Reduction & Functionalization Li tri-sec-butylborohydride, diisobutylaluminium hydride, aqueous acid -60 to ambient Not specified Sequential reductions for aldehyde/alcohol formation

Research Findings and Process Considerations

  • The Michael addition and Aldol condensation method provide a robust route to 2-substituted cyclohexanones with potential for scale-up due to mild reaction conditions and use of readily available catalysts.

  • Cycloaddition with silyl enol ethers allows for precise control over substitution patterns and stereochemistry, which is critical for pharmaceutical intermediates.

  • Reductive steps employing lithium tri-sec-butylborohydride and diisobutylaluminium hydride are effective for converting nitrile or unsaturated intermediates into the desired cyclohexanone derivatives with high purity.

  • The choice of solvents (e.g., tetrahydrofuran, toluene, xylene) and temperature control are crucial for optimizing yields and selectivity.

  • Acid hydrolysis steps must be carefully controlled (pH 4-5) to avoid decomposition and ensure clean conversion to the target compound.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone,2-[2-(4-pyridinyl)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Cyclohexanone,2-[2-(4-pyridinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, the pyridine ring can interact with enzyme active sites, leading to inhibition or modulation of enzyme activity . Additionally, the compound may affect cellular signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclohexanone derivatives with aromatic or heteroaromatic substituents are widely studied for their pharmacological and physicochemical properties. Below is a detailed comparison of Cyclohexanone,2-[2-(4-pyridinyl)ethyl]- with structurally analogous compounds:

Structural Analogs

Compound Name Molecular Formula Substituent Structure Key Features
Cyclohexanone,2-[2-(4-pyridinyl)ethyl]- C₁₃H₁₇NO 2-(4-Pyridinyl)ethyl Ethyl spacer enhances flexibility; pyridinyl introduces basicity .
4-(2-Pyridinyl)cyclohexanone C₁₁H₁₃NO 4-Pyridinyl (direct attachment) Rigid structure due to direct pyridinyl linkage; lower molecular weight .
2-[(2-Methoxyphenyl)methyl]cyclohexanone C₁₄H₁₈O₂ 2-Methoxybenzyl Methoxy group increases hydrophilicity; lacks nitrogen heterocycle .
3-[(E)-2-(4-Chlorophenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one C₁₆H₁₇ClO 4-Chlorophenylethenyl Chlorine atom enhances lipophilicity; conjugated double bond system .
2-(1-Hydroxycyclohexyl)cyclohexanone C₁₂H₂₀O₂ 1-Hydroxycyclohexyl Hydroxyl group improves solubility; bicyclic structure .

Physicochemical Properties

  • Solubility: The pyridinyl group in Cyclohexanone,2-[2-(4-pyridinyl)ethyl]- enhances polarity compared to purely aliphatic substituents (e.g., ethyl or cyclohexyl). However, its solubility in water is likely lower than derivatives with hydroxyl or carboxyl groups (e.g., 2-(1-Hydroxycyclohexyl)cyclohexanone) .
  • Melting Point: Expected to be moderate (100–150°C), similar to 4-(2-Pyridinyl)cyclohexanone, due to crystalline packing influenced by the pyridinyl ring .
  • Stability : The ethyl spacer may reduce steric hindrance compared to bulkier substituents (e.g., benzyl groups), improving stability under thermal or acidic conditions .

Q & A

Q. What are the common synthetic routes for preparing Cyclohexanone,2-[2-(4-pyridinyl)ethyl]-?

  • Methodological Answer : Synthesis typically involves introducing the 2-(4-pyridinyl)ethyl substituent to the cyclohexanone scaffold. A plausible route includes:
  • Step 1 : Alkylation of cyclohexanone using a pyridine-containing alkyl halide or via coupling reactions (e.g., Heck or Suzuki-Miyaura for aromatic systems).
  • Step 2 : Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For example, trifluoroacetic acid has been used to catalyze similar condensations in cyclohexanone derivatives .
  • Step 3 : Purification via column chromatography or recrystallization.
  • Key Considerations : Monitor reaction progress using TLC or GC-MS to avoid over-alkylation. Reference synthetic protocols for analogous compounds (e.g., 4-hydroxy-2,2-dimethylcyclohexanone) suggest oxidation and reduction as complementary steps .

Q. How is the structure of Cyclohexanone,2-[2-(4-pyridinyl)ethyl]- confirmed using spectroscopic techniques?

  • Methodological Answer : Structural confirmation requires a combination of:
  • NMR Spectroscopy : 1^1H NMR to identify proton environments (e.g., pyridinyl protons at δ 8.5–7.5 ppm, cyclohexanone carbonyl at δ ~210 ppm in 13^{13}C NMR).
  • Mass Spectrometry (MS) : Molecular ion peak ([M+^+]) to verify molecular weight. Fragmentation patterns (e.g., loss of the pyridinyl group) can validate substituent positions .
  • IR Spectroscopy : Confirm the ketone group (C=O stretch at ~1700 cm1^{-1}) and pyridinyl C=N vibrations (~1600 cm1^{-1}).
  • Cross-Validation : Compare data with computational simulations (e.g., DFT) or literature analogs, as demonstrated in structural studies of seized drug derivatives .

Q. What safety precautions are recommended when handling Cyclohexanone,2-[2-(4-pyridinyl)ethyl]-?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors.
  • Ventilation : Ensure adequate airflow to prevent accumulation of volatile compounds.
  • Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose of as hazardous waste .
  • First Aid : For skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized for the synthesis of this compound to improve yield?

  • Methodological Answer :
  • Catalyst Screening : Test Brønsted/Lewis acids (e.g., trifluoroacetic acid, AlCl3_3) to enhance electrophilic substitution at the cyclohexanone 2-position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) may stabilize intermediates, while non-polar solvents (e.g., toluene) could reduce side reactions.
  • Stoichiometry : Adjust the molar ratio of reactants (e.g., 1:10 cyclohexanone to pyridinyl reagent) to favor mono-substitution .
  • Real-Time Monitoring : Use in situ FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically.

Q. What are the potential applications of this compound in coordination chemistry?

  • Methodological Answer : The pyridinyl group can act as a Lewis base, enabling:
  • Ligand Design : Coordinate with transition metals (e.g., Cu2+^{2+}, Ru2+^{2+}) for catalytic applications. Similar cyclohexanone derivatives have been used as chiral building blocks in asymmetric catalysis .
  • Metal-Organic Frameworks (MOFs) : Incorporate the compound into porous materials for gas storage or catalysis.
  • Methodology : Characterize coordination complexes using X-ray crystallography and cyclic voltammetry to assess redox activity.

Q. How can researchers resolve contradictions in spectral data when characterizing this compound?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) and compare with computational predictions (e.g., ACD/Labs or ChemDraw simulations).
  • Isotopic Labeling : Use 15^{15}N-labeled pyridinyl groups to clarify ambiguous peaks in 1^{1}H-15^{15}N HMBC spectra.
  • Literature Benchmarking : Reference spectral databases (e.g., NIST Chemistry WebBook) or studies on structurally related compounds (e.g., 2-(1-hydroxycyclohexyl)cyclohexanone) .

Q. What methodologies are used to assess the biological activity of Cyclohexanone,2-[2-(4-pyridinyl)ethyl]-?

  • Methodological Answer :
  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using disk diffusion or MIC (Minimum Inhibitory Concentration) protocols. Cyclohexanone derivatives have shown activity via membrane disruption .
  • Enzyme Inhibition Studies : Evaluate interactions with target enzymes (e.g., kinases, oxidoreductases) using fluorescence-based assays or surface plasmon resonance (SPR).
  • Cytotoxicity Screening : Use MTT assays on mammalian cell lines to assess safety thresholds.

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